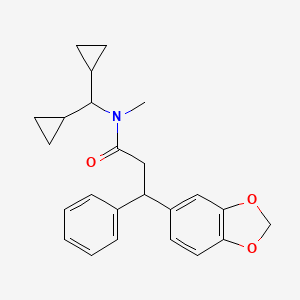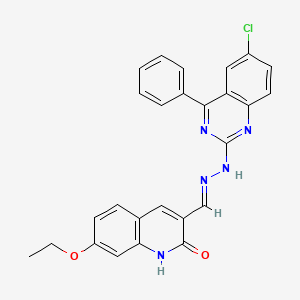![molecular formula C16H16N2O4S B6069057 N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6069057.png)
N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1-benzofuran-2-carboxamide, commonly known as DB844, is a benzofuran-based compound that has been studied for its potential use as an antiparasitic agent. DB844 has been shown to be effective against a variety of parasites, including Leishmania, Trypanosoma, and Plasmodium species. In
Mechanism of Action
The exact mechanism of action of DB844 is not fully understood. However, it is believed to inhibit the activity of the parasite's mitochondrial electron transport chain, leading to the production of reactive oxygen species and ultimately, parasite death.
Biochemical and Physiological Effects:
DB844 has been shown to have low toxicity in vitro and in vivo. In animal studies, DB844 has been well-tolerated and has not shown any significant adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of DB844.
Advantages and Limitations for Lab Experiments
One advantage of using DB844 in lab experiments is its broad-spectrum activity against a variety of parasites. This makes it a potentially useful tool for studying the biology of these organisms. However, one limitation of using DB844 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on DB844. One area of interest is the development of more efficient synthesis methods for DB844 and related compounds. Another area of interest is the optimization of DB844's antiparasitic activity through structure-activity relationship studies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DB844, as well as its potential for use in clinical settings.
Synthesis Methods
The synthesis of DB844 involves the reaction of 2-hydroxybenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid to form 4-(aminosulfonyl)benzylidene-2-hydroxybenzamide. This intermediate is then reacted with 2,3-dihydrobenzofuran-2-carboxylic acid in the presence of thionyl chloride to form DB844.
Scientific Research Applications
DB844 has been studied extensively for its potential use as an antiparasitic agent. In vitro studies have shown that DB844 is effective against Leishmania, Trypanosoma, and Plasmodium species. In vivo studies have also shown promising results in animal models of leishmaniasis and malaria.
properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-23(20,21)13-7-5-11(6-8-13)10-18-16(19)15-9-12-3-1-2-4-14(12)22-15/h1-8,15H,9-10H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMWSXVNYOVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B6068977.png)



![1-(2,3-dimethylphenyl)-5-[(7-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6069018.png)
![1-methyl-4-(3-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6069022.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-ethylphenyl)benzamide](/img/structure/B6069025.png)
![2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B6069035.png)
![1-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6069040.png)
![1-tert-butyl-4-(3,4-dimethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069041.png)
![2-{4-[2-(allylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6069049.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6069067.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B6069073.png)